molecular formula C15H9F4N5O B12640328 5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12640328
M. Wt: 351.26 g/mol
InChI Key: PGDSSBVMDHKUPO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 5-position and a 1H-tetrazol-1-yl group at the 2-position. The amide nitrogen is linked to a 3-(trifluoromethyl)phenyl group.

Properties

Molecular Formula

C15H9F4N5O

Molecular Weight

351.26 g/mol

IUPAC Name

5-fluoro-2-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H9F4N5O/c16-10-4-5-13(24-8-20-22-23-24)12(7-10)14(25)21-11-3-1-2-9(6-11)15(17,18)19/h1-8H,(H,21,25)

InChI Key

PGDSSBVMDHKUPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition of azide and nitrile compounds under acidic conditions. The fluoro and trifluoromethyl groups are introduced through selective halogenation and trifluoromethylation reactions, respectively. The final step involves the coupling of the tetrazole and benzamide moieties under controlled conditions, often using coupling reagents like EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluoro or trifluoromethyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluoro or trifluoromethyl groups with the nucleophile.

Scientific Research Applications

5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, enabling the compound to interact with a wide range of biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Features

The following compounds share structural motifs with the target molecule but differ in substituent placement and functional groups:

Table 1: Structural Comparison
Compound Name Fluorine Position Tetrazole Position/Attachment Amide Substituent Molecular Formula
5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (Target) 5 2-(1H-tetrazol-1-yl) on benzamide 3-(trifluoromethyl)phenyl C₁₅H₁₀F₄N₅O
5-fluoro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide 5 2-(1H-tetrazol-1-yl) on benzamide 5-(1-methylbenzimidazol-2-yl)pentyl C₂₁H₂₃FN₆O
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide 3 3-(1H-tetrazol-5-yl) on phenyl Phenyl with tetrazole C₁₄H₁₀FN₅O
Key Observations :

Fluorine Position :

  • The target compound and the compound share fluorine at position 5, while the compound has fluorine at position 3. Meta-fluorine (position 3) may reduce steric hindrance compared to para-fluorine (position 5), altering binding pocket interactions.

Tetrazole Configuration :

  • The target and compounds feature tetrazole at position 2 of the benzamide (1H-tetrazol-1-yl), favoring a specific tautomeric state. In contrast, the compound has tetrazole at position 5 (1H-tetrazol-5-yl) on the phenyl group, which may alter hydrogen-bonding geometry .

Amide Substituent: The trifluoromethyl group in the target compound enhances lipophilicity compared to the benzimidazole-pentyl chain in , which introduces a flexible alkyl linker and a planar heterocycle.

Hypothetical Implications for Bioactivity and Physicochemical Properties

While direct biological data are unavailable in the provided evidence, structural analysis allows for informed hypotheses:

  • Lipophilicity :
    The trifluoromethyl group (logP ~1.44) increases hydrophobicity compared to the benzimidazole-pentyl group (logP estimated lower due to polar benzimidazole). This may influence membrane permeability and pharmacokinetics.

  • Hydrogen Bonding: The tetrazole’s position affects hydrogen-bond donor/acceptor capacity. For example, 1H-tetrazol-1-yl (target) vs.
  • Crystallography and Packing : Tools like SHELX and Mercury () enable analysis of crystal packing. The trifluoromethyl group may promote dense packing via CF₃···π interactions, whereas the benzimidazole-pentyl chain could introduce voids, affecting solubility .

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